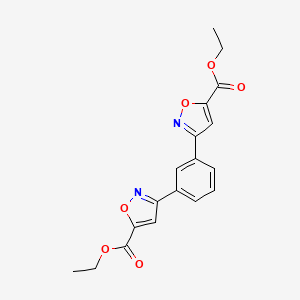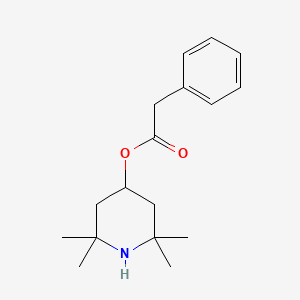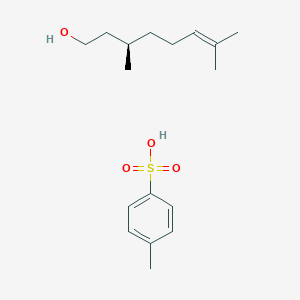
4-Methylbenzene-1-sulfonic acid--(3R)-3,7-dimethyloct-6-en-1-ol (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3,7-dimethyloct-6-en-1-ol;4-methylbenzenesulfonic acid is a compound that combines an alcohol and a sulfonic acid group The (3R)-3,7-dimethyloct-6-en-1-ol part of the molecule is a chiral alcohol, while the 4-methylbenzenesulfonic acid part is a sulfonic acid derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3,7-dimethyloct-6-en-1-ol can be achieved through several methods. One common approach involves the epoxidation of alkenes using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). This reaction is stereospecific and results in the formation of an epoxide, which can then be hydrolyzed to yield the desired alcohol .
For the preparation of 4-methylbenzenesulfonic acid, a typical method involves the sulfonation of toluene with sulfuric acid. This reaction produces the sulfonic acid derivative through electrophilic aromatic substitution .
Industrial Production Methods
In industrial settings, the production of (3R)-3,7-dimethyloct-6-en-1-ol often involves large-scale epoxidation processes using efficient catalysts and optimized reaction conditions to maximize yield and purity. Similarly, the production of 4-methylbenzenesulfonic acid is carried out in large reactors with controlled temperatures and concentrations to ensure consistent quality and high output .
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3,7-dimethyloct-6-en-1-ol undergoes various chemical reactions, including:
Substitution: The alcohol group can be substituted with other functional groups through reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Alkyl halides, nucleophiles like sodium hydride (NaH)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Alkylated derivatives
Applications De Recherche Scientifique
(3R)-3,7-dimethyloct-6-en-1-ol;4-methylbenzenesulfonic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of (3R)-3,7-dimethyloct-6-en-1-ol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The alcohol group can participate in hydrogen bonding and other interactions with enzymes and receptors, while the sulfonic acid group can enhance the compound’s solubility and reactivity . These interactions can modulate various biochemical pathways and result in specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-hydroxydodecanoic acid: Another chiral alcohol with similar structural features.
4-methylbenzenesulfonamide: A sulfonamide derivative with comparable chemical properties.
Uniqueness
(3R)-3,7-dimethyloct-6-en-1-ol;4-methylbenzenesulfonic acid is unique due to its combination of a chiral alcohol and a sulfonic acid group, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
67214-54-4 |
|---|---|
Formule moléculaire |
C17H28O4S |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
(3R)-3,7-dimethyloct-6-en-1-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C10H20O.C7H8O3S/c1-9(2)5-4-6-10(3)7-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h5,10-11H,4,6-8H2,1-3H3;2-5H,1H3,(H,8,9,10)/t10-;/m1./s1 |
Clé InChI |
HUFXOSKRMSBARZ-HNCPQSOCSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)O.C[C@H](CCC=C(C)C)CCO |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(CCC=C(C)C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


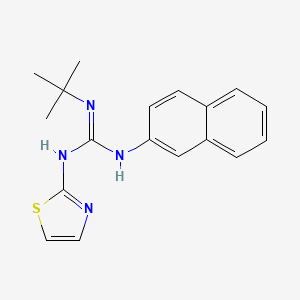
![2,2-Dichloro-1-(6-methyl-1-oxa-4-azaspiro[4.5]decan-4-yl)ethan-1-one](/img/structure/B14467608.png)
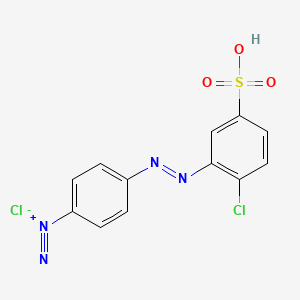
![1-({[(2,6-Dichlorophenyl)methoxy]carbonyl}oxy)pyrrolidine-2,5-dione](/img/structure/B14467621.png)
![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)ethan-1-one](/img/structure/B14467627.png)

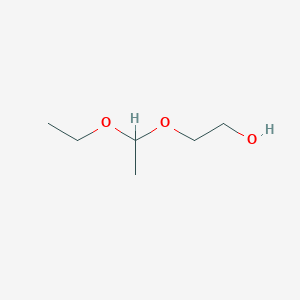
![1,1,1-Trifluoro-3-[(2-hydroxyethyl)sulfanyl]propan-2-one](/img/structure/B14467644.png)
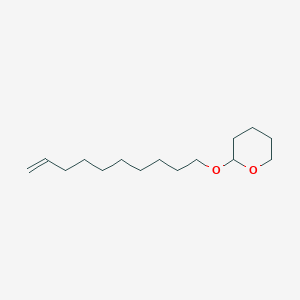
![Diethyl {2-[(chlorocarbonyl)oxy]ethyl}phosphonate](/img/structure/B14467669.png)
![Spiro[5.5]undeca-7,10-diene-2,9-dione, 1,5,5-trimethyl-](/img/structure/B14467677.png)
![sodium;chromium(3+);4-[[3-(dioxidoamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinylidene]-5-methyl-2-phenylpyrazol-3-one;5-methyl-4-[(5-nitro-2-oxidophenyl)diazenyl]-2-phenylpyrazol-3-olate](/img/structure/B14467682.png)
